molecular formula C8H14O3 B3423256 4-Hydroxybutyl methacrylate CAS No. 29008-35-3

4-Hydroxybutyl methacrylate

Cat. No.: B3423256
CAS No.: 29008-35-3
M. Wt: 158.19 g/mol
InChI Key: YKXAYLPDMSGWEV-UHFFFAOYSA-N
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Description

4-Hydroxybutyl methacrylate is a versatile monomer used in the synthesis of various polymers. It is known for its high aqueous solubility and ability to form homopolymers and copolymers. This compound is particularly valued for its applications in producing thermoresponsive materials and its role in polymerization-induced self-assembly processes .

Mechanism of Action

Target of Action

4-Hydroxybutyl methacrylate (4-HBMA) primarily targets polymerization processes, specifically in the formation of block copolymer nano-objects. Its role is crucial in creating thermoresponsive materials that can change shape or properties in response to temperature variations .

Mode of Action

4-HBMA interacts with its targets through reversible addition-fragmentation chain transfer (RAFT) polymerization. This interaction allows for the controlled growth of polymer chains, leading to the formation of stable, well-defined nano-objects. The RAFT process ensures that the polymerization is well-regulated, resulting in uniform particle sizes and shapes .

Biochemical Pathways

The primary biochemical pathway affected by 4-HBMA is the polymerization-induced self-assembly (PISA) pathway. This pathway involves the self-assembly of block copolymers in aqueous media, leading to the formation of nanoparticles. The downstream effects include the creation of thermoresponsive materials that can be used in various applications, such as drug delivery and tissue engineering .

Pharmacokinetics

The pharmacokinetics of 4-HBMA, in the context of its use in polymerization, involves its absorption, distribution, metabolism, and excretion (ADME) properties. 4-HBMA is highly soluble in water, which enhances its bioavailability. Its metabolism involves the formation of stable polymer chains, and its excretion is primarily through the degradation of these polymers over time .

Result of Action

The molecular and cellular effects of 4-HBMA’s action include the formation of stable, thermoresponsive nanoparticles. These nanoparticles can change their shape and properties in response to temperature changes, making them useful in various biomedical applications. At the cellular level, these materials can interact with cells to provide controlled drug release or support tissue regeneration .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can significantly influence the action, efficacy, and stability of 4-HBMA. For instance, higher temperatures can enhance the thermoresponsive behavior of the nanoparticles, while variations in pH can affect the stability and solubility of the polymer chains. Additionally, the presence of other reactive chemicals can interfere with the polymerization process, potentially leading to less stable or less uniform nanoparticles .

By understanding these aspects of 4-HBMA, researchers can better utilize this compound in developing advanced materials for various applications.

: Source 1 : Source 2

Biochemical Analysis

Biochemical Properties

4-Hydroxybutyl methacrylate plays a significant role in biochemical reactions, particularly in the formation of polymers. It has been used in the reversible addition-fragmentation chain transfer (RAFT) polymerization of hydroxy-functional methacrylic monomers . The compound interacts with other biomolecules such as enzymes and proteins during these reactions, although specific interactions have not been detailed in the available literature.

Cellular Effects

The cellular effects of this compound are primarily observed in its role in polymerization reactions. The compound influences cell function by participating in the formation of polymers that can be used in various cellular processes . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been extensively studied.

Molecular Mechanism

The molecular mechanism of action of this compound is largely based on its role in polymerization reactions. It participates in RAFT polymerization, a type of controlled/living radical polymerization . The compound can exert its effects at the molecular level through binding interactions with other biomolecules involved in the polymerization process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly in relation to its role in polymerization reactions. For instance, in RAFT polymerization, the compound is consumed over time, eventually leading to the formation of polymers . Information on the compound’s stability, degradation, and long-term effects on cellular function is not extensively documented in the available literature.

Metabolic Pathways

It is known that the compound can be incorporated into polyhydroxyalkanoate (PHA) copolymers in certain bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybutyl methacrylate can be synthesized through the ring-opening addition reaction of methacrylic acid with 1,4-butanediol. This reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction is often carried out in the presence of stabilizers to prevent premature polymerization. The product is then purified through distillation or other separation techniques to achieve the desired quality .

Properties

IUPAC Name

4-hydroxybutyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(2)8(10)11-6-4-3-5-9/h9H,1,3-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXAYLPDMSGWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27135-02-0, 67939-76-8
Record name 2-Propenoic acid, 2-methyl-, 4-hydroxybutyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27135-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,4-butanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67939-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30244213
Record name 4-Hydroxybutyl methacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

997-46-6, 29008-35-3
Record name 4-Hydroxybutyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=997-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxybutyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxybutyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30244213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxybutyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.402
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Hydroxybutyl methacrylate, mixture of isomers
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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